molecular formula C15H23NO B5739085 1-[2-(4-ethylphenoxy)ethyl]piperidine

1-[2-(4-ethylphenoxy)ethyl]piperidine

Cat. No. B5739085
M. Wt: 233.35 g/mol
InChI Key: NKYQGMFFHYDWOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-ethylphenoxy)ethyl]piperidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound, also known as MDEEP, is a piperidine derivative that has been synthesized and studied extensively for its pharmacological properties. In

Mechanism of Action

The exact mechanism of action of 1-[2-(4-ethylphenoxy)ethyl]piperidine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. It has been shown to act as a dopamine reuptake inhibitor and a serotonin-norepinephrine reuptake inhibitor, which may contribute to its analgesic and anti-depressant effects. Additionally, it has been shown to modulate the activity of opioid receptors, which may contribute to its potential use as a treatment for opioid addiction and withdrawal symptoms.
Biochemical and Physiological Effects:
1-[2-(4-ethylphenoxy)ethyl]piperidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to have anti-depressant effects in human studies. Additionally, it has been shown to improve motor function and cognitive function in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[2-(4-ethylphenoxy)ethyl]piperidine in lab experiments is its wide range of pharmacological properties. It has been shown to have analgesic, anti-inflammatory, anti-depressant, and neuroprotective effects, which make it a versatile compound for studying various disease models. However, one limitation of using this compound is its potential toxicity and side effects. It is important to use appropriate dosages and study the potential side effects of this compound in lab experiments.

Future Directions

There are several future directions for research on 1-[2-(4-ethylphenoxy)ethyl]piperidine. One direction is to further explore its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in greater detail, and to identify potential targets for drug development. Additionally, future research could focus on optimizing the synthesis method for this compound, and developing new derivatives with improved pharmacological properties.

Synthesis Methods

The synthesis of 1-[2-(4-ethylphenoxy)ethyl]piperidine involves the reaction of 4-ethylphenol with 2-(chloromethyl)piperidine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain a high purity compound. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of the product.

Scientific Research Applications

1-[2-(4-ethylphenoxy)ethyl]piperidine has been studied extensively for its potential therapeutic applications. It has been shown to have a wide range of pharmacological properties, including analgesic, anti-inflammatory, and anti-depressant effects. It has also been studied for its potential use as a treatment for opioid addiction and withdrawal symptoms. Additionally, 1-[2-(4-ethylphenoxy)ethyl]piperidine has shown promising results in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-[2-(4-ethylphenoxy)ethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-2-14-6-8-15(9-7-14)17-13-12-16-10-4-3-5-11-16/h6-9H,2-5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYQGMFFHYDWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCCN2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.